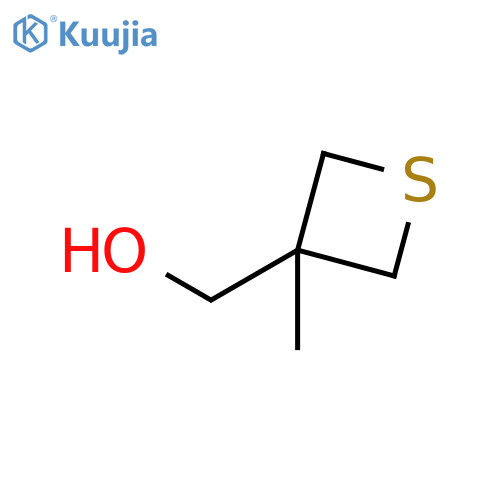Cas no 57523-13-4 ((3-Methylthietan-3-yl)methanol)

57523-13-4 structure
商品名:(3-Methylthietan-3-yl)methanol
(3-Methylthietan-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-Methylthietan-3-yl)methanol
-
- MDL: MFCD19982771
- インチ: InChI=1S/C5H10OS/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3
- InChIKey: DGKBZCVRJYWBAE-UHFFFAOYSA-N
- ほほえんだ: CC1(CO)CSC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
(3-Methylthietan-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-216051-0.1g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 0.1g |
$58.0 | 2023-09-16 | |
| Enamine | EN300-216051-5.0g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 5.0g |
$660.0 | 2023-02-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2808-1G |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 1g |
¥ 1,293.00 | 2023-04-06 | |
| TRC | B497693-50mg |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B497693-500mg |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM539929-1g |
(3-Methylthietan-3-yl)methanol |
57523-13-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-216051-0.25g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 0.25g |
$83.0 | 2023-09-16 | |
| Enamine | EN300-216051-10g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 10g |
$978.0 | 2023-09-16 | |
| 1PlusChem | 1P00F1GP-1g |
(3-Methylthietan-3-yl)methanol |
57523-13-4 | 95% | 1g |
$187.00 | 2023-12-16 | |
| A2B Chem LLC | AH00937-1g |
(3-Methylthietan-3-yl)methanol |
57523-13-4 | 95% | 1g |
$164.00 | 2024-04-19 |
(3-Methylthietan-3-yl)methanol 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
57523-13-4 ((3-Methylthietan-3-yl)methanol) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:57523-13-4)(3-Methylthietan-3-yl)methanol

清らかである:99%
はかる:10g
価格 ($):1094.0